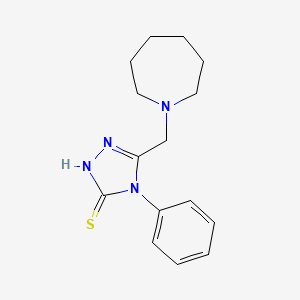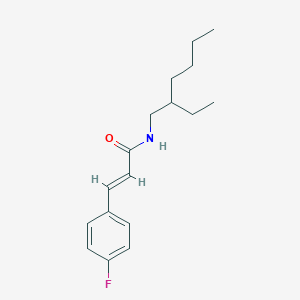
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide, also known as EFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPA is a derivative of acrylamide and is commonly used as a building block for the synthesis of novel materials and biomolecules.
作用机制
The mechanism of action of N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential applications in the treatment of cancer and other diseases. This compound has also been shown to bind to the dopamine transporter, which is a protein involved in the regulation of dopamine levels in the brain. Dopamine plays a critical role in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects are believed to be responsible for the potential therapeutic applications of this compound in various diseases, including cancer and neurological disorders.
实验室实验的优点和局限性
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis and high purity. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to use in some experiments. This compound also has potential toxicity, which must be taken into consideration when working with this compound.
未来方向
There are several future directions for research on N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide, including the development of novel materials and biomolecules, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. In materials science, this compound could be used as a building block for the synthesis of novel polymers and dendrimers with tailored properties. In medicinal chemistry, this compound could be further studied as a potential anticancer agent or as a ligand for the development of metal complexes with potential applications in catalysis and sensing. The mechanism of action of this compound could also be further investigated to better understand its effects on various enzymes and receptors. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-fluorophenylacetic acid with 2-ethylhexylamine and acryloyl chloride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate amide and subsequent dehydration to yield this compound. The purity of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-(2-ethylhexyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. This compound has been used as a building block for the synthesis of novel polymers and dendrimers, which have potential applications in drug delivery and tissue engineering. This compound has also been used as a ligand for the development of metal complexes, which have potential applications in catalysis and sensing. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
(E)-N-(2-ethylhexyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO/c1-3-5-6-14(4-2)13-19-17(20)12-9-15-7-10-16(18)11-8-15/h7-12,14H,3-6,13H2,1-2H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKOFHRRUIVYRF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C=CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CNC(=O)/C=C/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-adamantyl)ethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5429548.png)
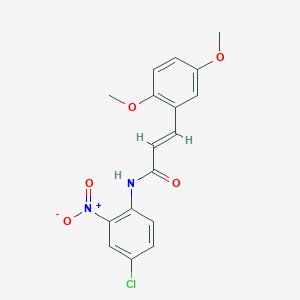
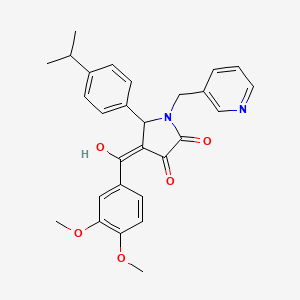
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5429579.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5429581.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429584.png)
![3-[2-(2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5429593.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)
![N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5429610.png)
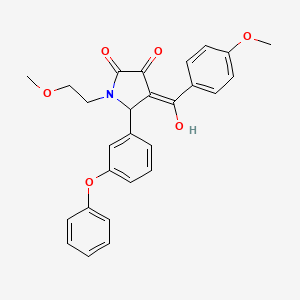
![3-benzyl-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429633.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)
